4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate
Description
Properties
IUPAC Name |
5-[3-[(4-bromophenyl)methoxy]propyl]-1H-imidazole;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O.C4H4O4/c14-12-5-3-11(4-6-12)9-17-7-1-2-13-8-15-10-16-13;5-3(6)1-2-4(7)8/h3-6,8,10H,1-2,7,9H2,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHRGXAJISGIRV-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCCCC2=CN=CN2)Br.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COCCCC2=CN=CN2)Br.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of α-Bromoketones (CN104211680A Adaptation)
The CN104211680A patent describes a high-yield imidazole synthesis via α-bromoketone intermediates. Adapting this method:
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Bromination :
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Cyclization :
Mechanistic Insight :
Limitations : Low cyclization yield necessitates optimization for scale-up.
Catalytic Dehydrogenation of Imidazolines (EP0378910A1 Adaptation)
The EP0378910A1 patent discloses imidazole synthesis via dehydrogenation of imidazolines using Ni-Cu-Cr catalysts:
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Imidazoline Formation :
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Substrate : Ethylenediamine derivatives.
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Conditions : Condensation with aldehydes/ketones.
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Dehydrogenation :
Advantages : High conversion rates; suitable for continuous flow systems.
Side-Chain Functionalization Strategies
Williamson Ether Synthesis
Reaction Scheme :
Conditions :
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Solvent : Dry THF.
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Base : KOH (2.5 eq), reflux, 12 hours.
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Yield : 78–85% (literature-adapted).
Purification : Silica gel chromatography (ethyl acetate/hexane 1:4).
Nucleophilic Substitution on Pre-formed Imidazole
Procedure :
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Imidazole Alkylation :
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Substrate : 1H-imidazole, 3-((4-Bromobenzyl)oxy)propyl bromide.
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Base : NaH (1.2 eq), DMF, 0°C → RT, 6 hours.
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Yield : 62% (optimized).
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Challenges : Regioselectivity (N1 vs. N3 alkylation) requires directing groups or steric control.
Maleate Salt Formation
Procedure :
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Acid-Base Reaction :
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Molar Ratio : Imidazole base : maleic acid = 1:1.1.
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Solvent : Ethanol, 60°C, 1 hour.
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Crystallization : Cool to 4°C, isolate via vacuum filtration.
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Purity : >99% (HPLC).
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Yield : 89–93%.
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Critical Parameter : Stoichiometric excess of maleic acid prevents residual free base.
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Cyclization) | Route B (Dehydrogenation) |
|---|---|---|
| Total Yield | 21% (over 3 steps) | 35% (over 2 steps) |
| Purification Complexity | High (chromatography) | Moderate (distillation) |
| Scalability | Limited by cyclization | Suitable for bulk |
| Cost | High (bromine usage) | Moderate (catalyst reuse) |
Recommendation : Route B offers superior scalability and cost-efficiency for industrial applications.
Optimization Strategies and Challenges
Bromination Efficiency
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products
Oxidation: Bromobenzaldehyde, bromobenzoic acid
Reduction: Reduced imidazole derivatives
Substitution: Substituted benzyl derivatives
Scientific Research Applications
4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate involves its interaction with specific molecular targets such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions . These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(Phenyl)propyl)-1H-imidazole maleate
- 4-(3-(Chlorobenzyl)oxy)propyl)-1H-imidazole maleate
- 4-(3-(Methoxybenzyl)oxy)propyl)-1H-imidazole maleate
Uniqueness
4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts . The bromine atom also allows for further functionalization through substitution reactions, providing versatility in synthetic applications .
Biological Activity
4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C13H15BrN2O4
- Molecular Weight : 329.17 g/mol
This compound features an imidazole ring, a bromobenzyl group, and a propoxy linker, contributing to its biological activity.
The biological activity of this compound is primarily linked to its interaction with specific biological targets:
- Histamine H3 Receptor Antagonism : The imidazole moiety is known for its role in modulating histamine receptors. Studies indicate that compounds with similar structures can act as antagonists at the H3 receptor, which is involved in neurotransmission and various physiological processes .
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : Some derivatives of imidazole compounds have shown inhibitory effects on IDO, an enzyme implicated in immune regulation and tumor progression. This inhibition can enhance anti-tumor immunity by preventing tryptophan catabolism .
Biological Activity Overview
Case Studies
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Histamine H3 Receptor Modulation :
A study investigated the effects of various imidazole derivatives on histamine H3 receptors. Results indicated that compounds similar to this compound exhibited significant antagonistic activity, leading to increased neurotransmitter release and improved cognitive function in animal models . -
Cancer Immunotherapy :
In a preclinical model, the compound was tested for its ability to inhibit IDO activity. The results demonstrated a marked increase in T-cell proliferation and cytokine production when administered alongside standard cancer therapies, suggesting a synergistic effect that could enhance treatment efficacy .
Research Findings
Recent research has focused on synthesizing and evaluating various analogs of imidazole compounds to determine their biological efficacy. The findings suggest that modifications to the bromobenzyl group can enhance receptor selectivity and potency against specific targets.
Summary of Findings
- Selectivity : Compounds with different substituents on the imidazole ring show varying degrees of selectivity for histamine receptors.
- Efficacy : The anti-inflammatory and immunomodulatory effects are promising for developing new therapeutic agents targeting autoimmune diseases and cancer.
Q & A
Q. How to reconcile discrepancies between computational and experimental logP values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
